N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
“N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic compound. It contains several functional groups, including an amide, a pyrrole, an oxadiazole, and a benzyl group with halogen substitutions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic properties of its functional groups. For example, the amide group would contribute to hydrogen bonding, and the halogen substitutions would influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups and their positions. The presence of the amide, pyrrole, and oxadiazole groups, as well as the halogen substitutions, would all play a role in its chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be determined by the compound’s functional groups and their interactions .Scientific Research Applications
Synthesis and Evaluation of Analogous Compounds
Anti-inflammatory Activity
A study by Sunder and Maleraju synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity in some derivatives. This suggests the potential application of structurally similar compounds in the development of anti-inflammatory agents (Sunder & Maleraju, 2013).
Ligand-Protein Interactions
Another study investigated the spectroscopic, quantum mechanical properties, and ligand-protein interactions of benzothiazolinone acetamide analogs. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating applications in renewable energy research. Additionally, their interaction with the Cyclooxygenase 1 (COX1) protein suggests applications in studying protein-ligand interactions (Mary et al., 2020).
Anticancer Activity
The synthesis of fluoro-substituted benzo[b]pyran derivatives and their evaluation against lung cancer cell lines highlight the potential of similar compounds in anticancer research. These compounds exhibited anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, suggesting their utility in cancer research (Hammam et al., 2005).
Src Kinase Inhibition and Anticancer Activities
Research on thiazolyl N-benzyl-substituted acetamide derivatives, including their synthesis, Src kinase inhibitory, and anticancer activities, demonstrates the relevance of such compounds in cancer and enzyme inhibition studies. One derivative showed inhibition of c-Src kinase, highlighting the potential for targeted cancer therapies (Fallah-Tafti et al., 2011).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives were synthesized, and their structures determined. The study of their antioxidant activity suggests the potential of similar compounds in developing antioxidants and studying metal-organic frameworks (Chkirate et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O2/c1-14-4-6-15(7-5-14)21-26-22(30-27-21)19-3-2-10-28(19)13-20(29)25-12-16-8-9-17(24)11-18(16)23/h2-11H,12-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIZSKXKEMPKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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